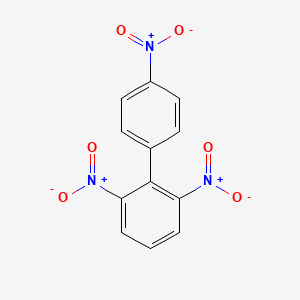
1,1'-Biphenyl, 2,4',6-trinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 2,4’,6-trinitro- is an organic compound characterized by the presence of three nitro groups attached to a biphenyl structure. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
準備方法
The synthesis of 1,1’-Biphenyl, 2,4’,6-trinitro- typically involves nitration reactions. The process begins with biphenyl, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the 2, 4’, and 6 positions on the biphenyl ring.
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
1,1’-Biphenyl, 2,4’,6-trinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents for these reactions include sodium methoxide or potassium hydroxide.
Oxidation: While less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields amino derivatives, while substitution can produce a variety of substituted biphenyl compounds.
科学的研究の応用
1,1’-Biphenyl, 2,4’,6-trinitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism by which 1,1’-Biphenyl, 2,4’,6-trinitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include electron transfer processes and the formation of reactive intermediates that interact with biological molecules.
類似化合物との比較
1,1’-Biphenyl, 2,4’,6-trinitro- can be compared with other nitro-substituted biphenyl compounds, such as:
1,1’-Biphenyl, 2,4,6-trichloro-: This compound has chlorine atoms instead of nitro groups, resulting in different chemical properties and reactivity.
2,4,6-Trinitrotoluene (TNT): While structurally different, TNT shares the presence of three nitro groups, making it highly explosive. In contrast, 1,1’-Biphenyl, 2,4’,6-trinitro- is less explosive and more stable.
Picric Acid (2,4,6-Trinitrophenol): Similar to TNT, picric acid is another nitro-substituted aromatic compound with explosive properties. it has a phenol group instead of a biphenyl structure.
The uniqueness of 1,1’-Biphenyl, 2,4’,6-trinitro- lies in its biphenyl core and the specific positioning of the nitro groups, which confer distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
22001-00-9 |
|---|---|
分子式 |
C12H7N3O6 |
分子量 |
289.20 g/mol |
IUPAC名 |
1,3-dinitro-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-6-4-8(5-7-9)12-10(14(18)19)2-1-3-11(12)15(20)21/h1-7H |
InChIキー |
ZIAXQDGZKOVDIO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
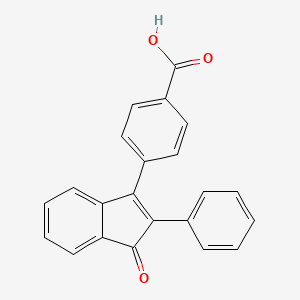

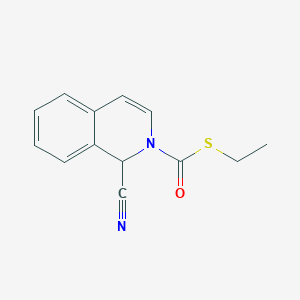




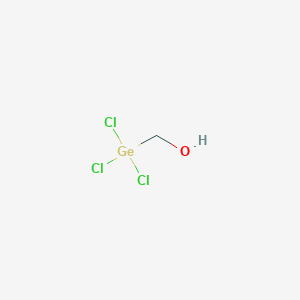
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
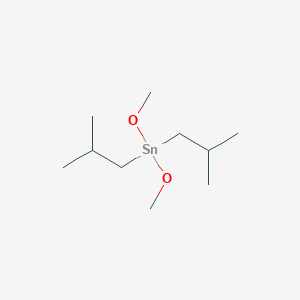
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)

